molecular formula C15H18O3 B1249792 enokipodin B

enokipodin B

Cat. No.: B1249792
M. Wt: 246.3 g/mol
InChI Key: FZLVOEBHJNRBTE-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of enokipodin B involves several steps. One common synthetic route includes the cyclization of a suitable precursor followed by oxidation to form the benzoquinone structure. Specific reaction conditions, such as temperature, solvents, and catalysts, play a crucial role in the efficiency and yield of the synthesis . Industrial production methods may involve large-scale reactions with optimized conditions to ensure high purity and yield.

Chemical Reactions Analysis

enokipodin B undergoes various chemical reactions, including:

    Oxidation: This compound can be further oxidized to form more complex quinones.

    Reduction: Reduction reactions can convert the benzoquinone to hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

enokipodin B has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential therapeutic applications.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of enokipodin B involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes and proteins, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

enokipodin B can be compared with other sesquiterpenoids and benzoquinones. Similar compounds include:

  • 2-Methyl-3-(3-oxo-1,2,2-trimethylcyclopentyl)benzoquinone
  • 5-Methyl-2-(3-hydroxy-1,2,2-trimethylcyclopentyl)benzoquinone

These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications.

Properties

Molecular Formula

C15H18O3

Molecular Weight

246.3 g/mol

IUPAC Name

2-methyl-5-[(1S)-1,2,2-trimethyl-3-oxocyclopentyl]cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C15H18O3/c1-9-7-12(17)10(8-11(9)16)15(4)6-5-13(18)14(15,2)3/h7-8H,5-6H2,1-4H3/t15-/m1/s1

InChI Key

FZLVOEBHJNRBTE-OAHLLOKOSA-N

Isomeric SMILES

CC1=CC(=O)C(=CC1=O)[C@]2(CCC(=O)C2(C)C)C

Canonical SMILES

CC1=CC(=O)C(=CC1=O)C2(CCC(=O)C2(C)C)C

Synonyms

5-methyl-2-(3-oxo-1,2,2-trimethylcyclopentyl)benzoquinone
M-O-TMC-BQ

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
enokipodin B
Reactant of Route 2
enokipodin B
Reactant of Route 3
enokipodin B
Reactant of Route 4
enokipodin B
Reactant of Route 5
enokipodin B
Reactant of Route 6
enokipodin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.